

ABD-1970 dosage and administration guidelines

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Compound of Interest

Compound Name: ABD-1970

Cat. No.: B605091

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Application Notes and Protocols for ABD-1970

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Product Description

ABD-1970 is a potent and selective, orally bioavailable small molecule inhibitor of the novel serine/threonine kinase, Fictional Kinase X (FKX), a key component of the Aberrant Growth Factor Signaling (AGFS) pathway implicated in the progression of various solid tumors. These application notes provide detailed protocols for in vitro and in vivo evaluation of **ABD-1970** and summarize key preclinical data.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of ABD-1970

Parameter	Value	Cell Line/Assay Condition
FKX IC50	5.2 nM	Recombinant Human FKX Kinase Assay
Cellular IC50	25.8 nM	Human Lung Carcinoma (HLC-1) Cells
Selectivity	>1000-fold vs. a panel of 250 kinases	Kinase Profiling Assay

Table 2: Pharmacokinetic Properties of ABD-1970 in Murine Models

Parameter	Value	Route of Administration	Dose
Oral Bioavailability	45%	Oral (gavage)	10 mg/kg
Plasma Half-life (t _{1/2})	8.2 hours	Intravenous	2 mg/kg
C _{max}	1.2 µM	Oral (gavage)	10 mg/kg
AUC _{0-24h}	8.5 µM·h	Oral (gavage)	10 mg/kg

Table 3: In Vivo Efficacy of ABD-1970 in HLC-1 Xenograft Model

Treatment Group	Dosage	Dosing Schedule	Mean Tumor Growth Inhibition (%)
Vehicle Control	-	QD, PO	0%
ABD-1970	10 mg/kg	QD, PO	42%
ABD-1970	30 mg/kg	QD, PO	78%
ABD-1970	50 mg/kg	QD, PO	95%

QD: Once daily, PO: Per os (by mouth)

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ABD-1970** against recombinant human FKX.

Materials:

- Recombinant Human FKX (purified)

- ATP (Adenosine triphosphate)
- Kinase substrate peptide (e.g., Fictional Peptide Substrate-1)
- **ABD-1970** (serial dilutions in DMSO)
- Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates

Methodology:

- Prepare serial dilutions of **ABD-1970** in DMSO, followed by a further dilution in kinase buffer.
- Add 2.5 µL of the diluted **ABD-1970** or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 µL of a solution containing the FKX enzyme and the substrate peptide to each well.
- Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **ABD-1970** concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay

Objective: To determine the cellular IC₅₀ of **ABD-1970** in a cancer cell line.

Materials:

- HLC-1 (Human Lung Carcinoma) cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **ABD-1970** (serial dilutions in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well clear bottom white plates

Methodology:

- Seed HLC-1 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
- Treat the cells with serial dilutions of **ABD-1970** (final DMSO concentration < 0.1%). Include vehicle-only wells as a control.
- Incubate the plate for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate the percent viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Murine Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of **ABD-1970**.

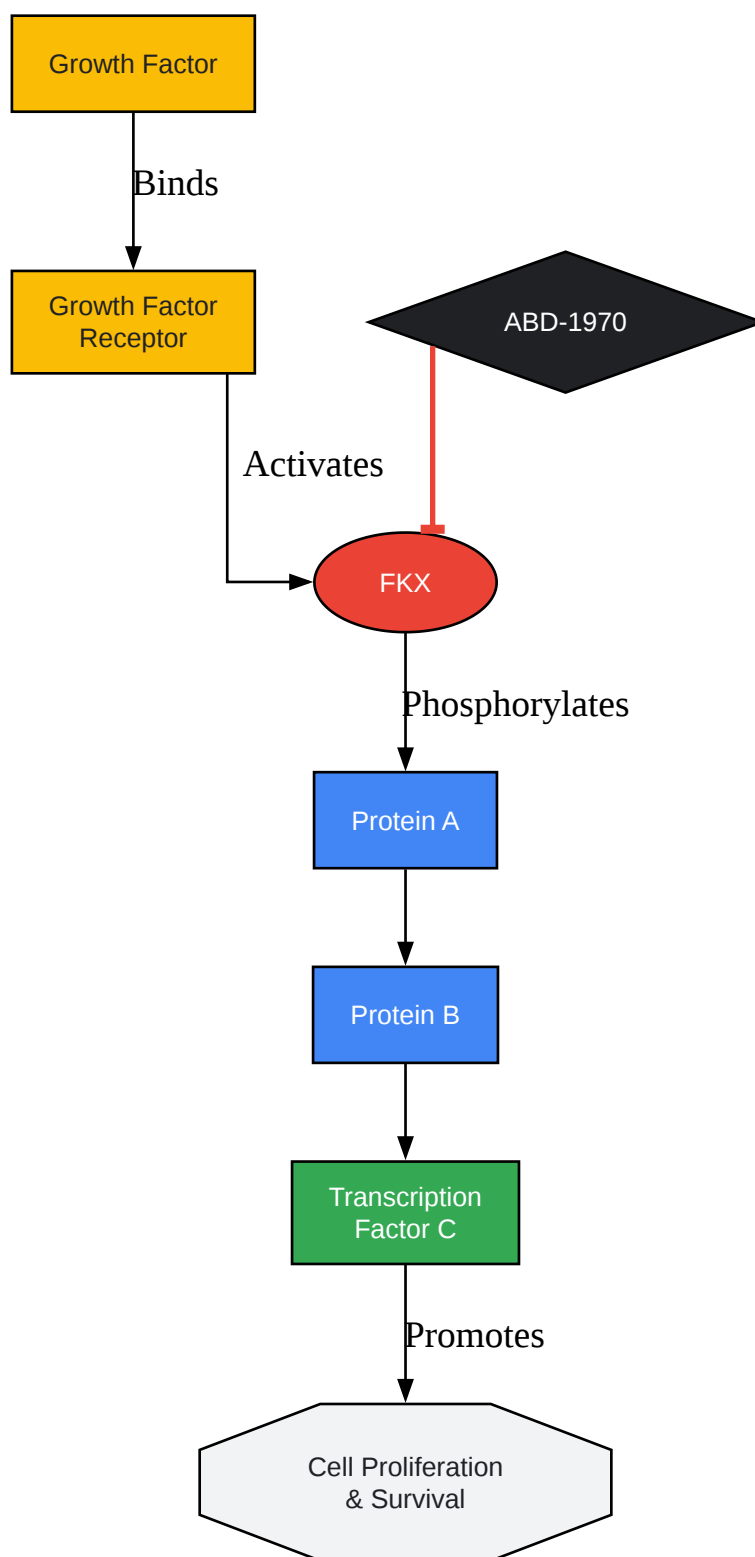
Materials:

- 6-8 week old female athymic nude mice
- HLC-1 cells
- Matrigel
- **ABD-1970**
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- Calipers

Methodology:

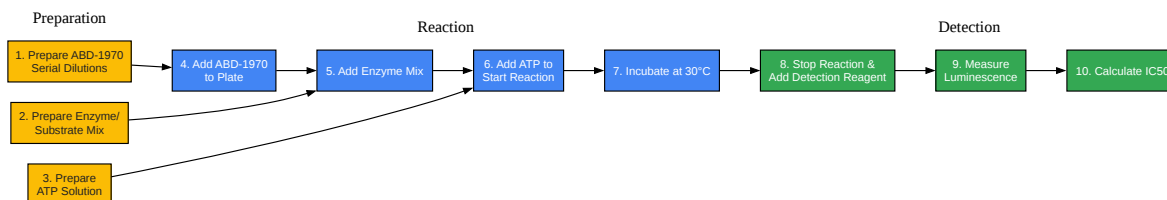
- Subcutaneously implant 5×10^6 HLC-1 cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.
- Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
- Administer **ABD-1970** (e.g., 10, 30, 50 mg/kg) or vehicle control orally once daily.
- Measure tumor volume with calipers every 2-3 days using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Monitor body weight and general health of the mice throughout the study.
- At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualizations



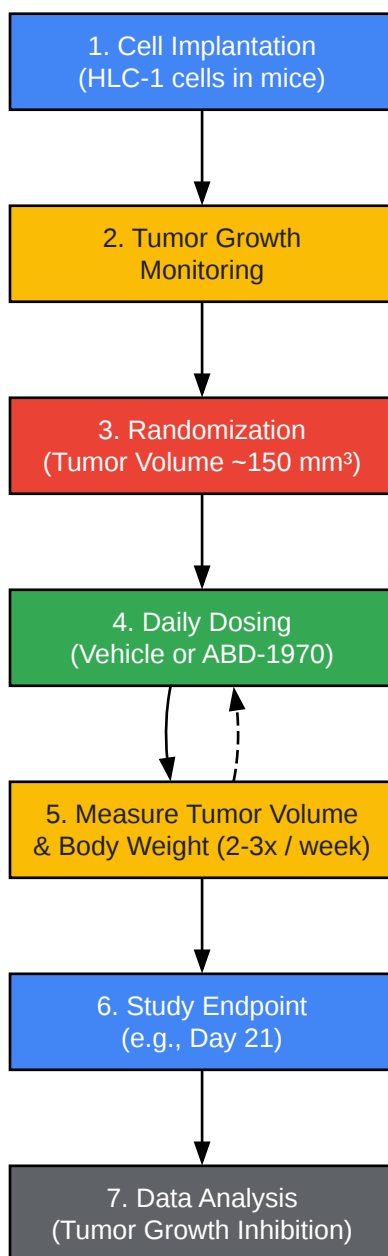
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Caption: AGFS signaling pathway showing inhibition of FKX by **ABD-1970**.



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Caption: Workflow for the in vitro FKX kinase inhibition assay.



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